Ethyl 1-phenylcyclopropanecarboxylate
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Overview
Description
Ethyl 1-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and an ethyl ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-phenylcyclopropanecarboxylate can be synthesized through the cyclopropanation of styrene using ethyl diazoacetate in the presence of a catalyst. One common method involves the use of dirhodium(II) complexes, which facilitate the cyclopropanation reaction with high enantioselectivity and diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-phenylcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 1-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl cyclopropanecarboxylate: Lacks the phenyl group, resulting in different reactivity and applications.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, phenyl group, and ethyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-phenylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTKZIORFMEULA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519404 |
Source
|
Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87328-17-4 |
Source
|
Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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